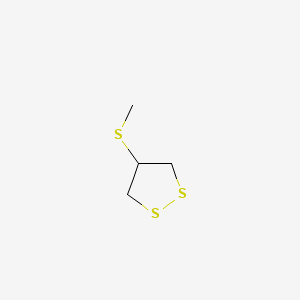

4-Methylthio-1,2-dithiolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylthio-1,2-dithiolane is a natural product found in Chara globularis with data available.

Aplicaciones Científicas De Investigación

Antioxidant Properties

4-Methylthio-1,2-dithiolane has been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Research indicates that compounds in the dithiolane family can enhance the levels of endogenous antioxidants like glutathione, which is vital for cellular defense against oxidative damage .

Case Study: Antioxidant Activity

A study demonstrated that this compound effectively increased glutathione levels in skin cells, providing a protective mechanism against UV-induced oxidative stress. This property makes it a candidate for formulations aimed at preventing skin damage from environmental factors .

Pharmaceutical Applications

Recent patents highlight the potential of this compound derivatives in treating diseases associated with mutant epidermal growth factor receptors (EGFR). These compounds have shown promise in targeting specific pathways involved in cancer progression, particularly in lung cancer therapies .

Table 1: Summary of Medicinal Applications

Photoprotection

The compound has been incorporated into cosmetic formulations aimed at enhancing skin protection against UV radiation. Its ability to boost the skin's antioxidant defenses makes it suitable for products designed to mitigate sun damage and improve skin health .

Case Study: Cosmetic Formulation

A formulation containing this compound was tested for its effectiveness as a photoprotective agent. Results indicated a significant reduction in erythema (skin reddening) after UV exposure compared to control groups not receiving the treatment .

Anti-Aging Effects

In addition to photoprotection, this compound is being explored for its anti-aging properties due to its role in enhancing cellular repair mechanisms and reducing oxidative stress markers associated with aging .

Table 2: Summary of Cosmetic Applications

| Application Type | Description | References |

|---|---|---|

| Photoprotection | Reduces UV-induced skin damage; enhances antioxidant defenses | |

| Anti-Aging | Potential to reduce oxidative stress markers; promotes cellular repair |

Chemical Synthesis

The unique structure of this compound makes it useful as a building block in organic synthesis. It can serve as a precursor for various chemical reactions, particularly those involving sulfur chemistry .

Case Study: Synthesis of Derivatives

Research has shown that derivatives of this compound can be synthesized and modified to create new compounds with enhanced biological activities or improved stability for industrial applications .

Propiedades

Número CAS |

75679-69-5 |

|---|---|

Fórmula molecular |

C4H8S3 |

Peso molecular |

152.3 g/mol |

Nombre IUPAC |

4-methylsulfanyldithiolane |

InChI |

InChI=1S/C4H8S3/c1-5-4-2-6-7-3-4/h4H,2-3H2,1H3 |

Clave InChI |

JRRLOZZRIAGLOB-UHFFFAOYSA-N |

SMILES |

CSC1CSSC1 |

SMILES canónico |

CSC1CSSC1 |

Key on ui other cas no. |

75679-69-5 |

Sinónimos |

4-methylthio-1,2-dithiolane charatoxin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.